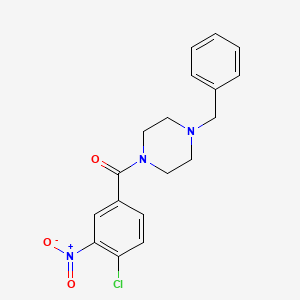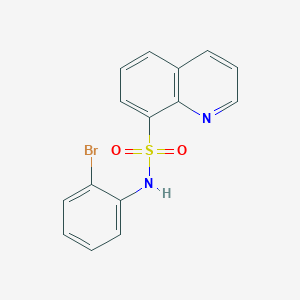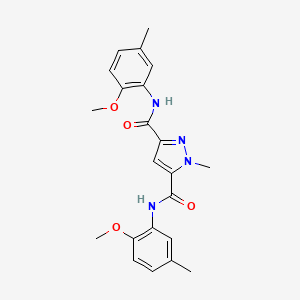
(4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone
Overview
Description
(4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a 4-chloro-3-nitrophenyl group attached to the methanone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 1-benzylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: (4-Benzylpiperazin-1-yl)(4-chloro-3-aminophenyl)methanone.
Substitution: (4-Benzylpiperazin-1-yl)(4-substituted-3-nitrophenyl)methanone.
Oxidation: (4-Carboxybenzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. The compound’s structure allows it to fit into the active sites of certain proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a different position of the chloro group.
(4-Benzylpiperazin-1-yl)(2-chloro-5-nitrophenyl)methanone: Similar structure but with different positions of the chloro and nitro groups.
(4-Benzylpiperazin-1-yl)(4-chloro-2-nitrophenyl)methanone: Similar structure but with different positions of the nitro group.
Uniqueness
(4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique arrangement may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-chloro-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-7-6-15(12-17(16)22(24)25)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSIJUZXINDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3563723.png)
![2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3563729.png)
![7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3563740.png)
![N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3563748.png)
![N-(4-methoxybenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3563750.png)
![2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B3563762.png)

![methyl 2-[(2-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3563784.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3563799.png)
![5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3563812.png)

![N-(4-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3563818.png)
![2'-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3563822.png)
![3-{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B3563830.png)
